Methyl 2-hydroxy-5-(trifluoromethyl)isonicotinate
Description
Methyl 2-hydroxy-5-(trifluoromethyl)isonicotinate is a fluorinated pyridine derivative characterized by a hydroxyl group at position 2, a trifluoromethyl group at position 5, and a methyl ester at position 4. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility .
Properties
IUPAC Name |
methyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-6(13)12-3-5(4)8(9,10)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVIOWBIBBZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165110 | |
| Record name | Methyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227594-84-4 | |
| Record name | Methyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-5-(trifluoromethyl)isonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-5-(trifluoromethyl)isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-hydroxy-5-(trifluoromethyl)isonicotinate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body.
Comparison with Similar Compounds
Ethyl 2-Amino-5-(Trifluoromethyl)Isonicotinate (CAS 1270542-79-4)
- Structure: Ethyl ester at position 4, amino group at position 2, trifluoromethyl at position 5.
- Key Differences: The amino group (-NH₂) replaces the hydroxyl (-OH) at position 2, increasing nucleophilicity and altering hydrogen-bonding interactions. The ethyl ester (vs. methyl ester) may influence lipophilicity and metabolic stability.
- Applications: Likely used as a precursor for heterocyclic amides or in cross-coupling reactions due to the reactive amino group .
Methyl 2-(Trifluoromethyl)Isonicotinate
Methyl 5-Fluoro-2-Methoxyisonicotinate (CAS 1214346-01-6)
- Structure : Methoxy group (-OCH₃) at position 2, fluorine at position 5, methyl ester at position 4.
- Key Differences :
- Methoxy group provides steric bulk and moderate electron-donating effects compared to hydroxyl.
- Fluorine (vs. trifluoromethyl) reduces electron-withdrawing effects but improves metabolic resistance.
- Applications: Potential intermediate in antiviral or antibacterial agents .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Name | Position 2 Substituent | Position 5 Substituent | Ester Group | Key Functional Attributes |
|---|---|---|---|---|
| This compound | -OH | -CF₃ | Methyl | Hydrogen-bond donor, high polarity |
| Ethyl 2-amino-5-(trifluoromethyl)isonicotinate | -NH₂ | -CF₃ | Ethyl | Nucleophilic, moderate stability |
| Methyl 2-(trifluoromethyl)isonicotinate | -CF₃ | -H | Methyl | Electron-deficient, low polarity |
| Methyl 5-fluoro-2-methoxyisonicotinate | -OCH₃ | -F | Methyl | Steric hindrance, moderate polarity |
Biological Activity
Methyl 2-hydroxy-5-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and applications based on diverse research findings.
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity, allowing for better cellular penetration. The hydroxyl and ester functionalities facilitate hydrogen bonding, influencing its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Cell Signaling Pathways : It modulates key signaling pathways that are crucial for cellular processes such as proliferation and apoptosis.
- Enzyme Activity : The compound has been shown to influence the activity of specific enzymes, which can lead to alterations in metabolic pathways.
- Receptor Binding : It interacts with various receptors, potentially affecting gene expression and cellular responses.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of cancer cell lines at low concentrations (IC50 values ranging from 0.051 µM to 0.066 µM against pancreatic cancer cells), indicating potent antiproliferative effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the antiproliferative effects of this compound on pancreatic cancer cell lines (BxPC-3 and Panc-1), researchers found that the compound significantly reduced cell viability at concentrations as low as 0.051 µM after 24 hours of exposure. This suggests a strong potential for further development as an anticancer therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
